3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
The compound is a derivative of pyrazolopyridine, which is a class of compounds known for their diverse biological activities . The presence of the chlorobenzyl and methylbenzoyl groups could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the pyrazolopyridine core and the various substituents. The chlorobenzyl and methylbenzoyl groups could potentially influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazolopyridine core and the various substituents. The chlorobenzyl and methylbenzoyl groups could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyrazolopyridine core and the various substituents. The chlorobenzyl and methylbenzoyl groups could potentially influence properties such as solubility, melting point, and stability .Scientific Research Applications
Synthesis and Chemical Reactions
- Pyrazolo[3,4-b]pyridine derivatives, including compounds structurally related to 3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, have been synthesized and studied for various chemical reactions. These compounds have been used to explore different reaction pathways and the formation of various derivatives through interactions with substances like methyl iodide, chloroacetonitrile, ethyl chloroacetate, phenacyl bromide, and chloroacetanilide (Ghattas, Khodairy, Abdrahman, & Younes, 2003).
Crystallography and Structural Analysis
- Studies involving crystallographic analysis of pyrazolo[3,4-b]pyridine derivatives have provided insights into their molecular structures. For instance, the analysis of N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, a compound similar to the one , has contributed to understanding the planarity and atomic displacements within such molecules (Zhang, Zhang, Tu, & Jia, 2006).
Applications in Material Science
- Pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential use in material science, such as in the fabrication of heterojunctions and as potential corrosion inhibitors. These applications leverage the unique structural and optical properties of these compounds (Zedan, El-Taweel, & El-Menyawy, 2020); (Dandia, Gupta, Singh, & Quraishi, 2013).
Pharmaceutical Research
- While specific studies directly involving 3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in pharmaceutical applications were not found, related compounds have shown potential in this field. For example, the study of fluoro-substituted benzo[b]pyran derivatives, which share some structural similarities, has demonstrated anti-lung cancer activity (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Future Directions
The study of pyrazolopyridine derivatives is a promising area of research due to their diverse biological activities. Further studies could focus on synthesizing and characterizing new derivatives, investigating their biological activities, and optimizing their properties for potential therapeutic applications .
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c1-20-12-5-2-10(3-6-12)13-9-21-15(18-13)19-14-7-4-11(16)8-17-14/h2-9H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXOZEKAEJKKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-4-(4-methoxyphenyl)thiazol-2-amine |
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